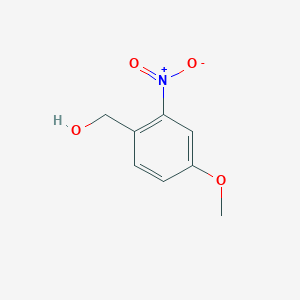

(4-Methoxy-2-nitrophenyl)methanol

Description

Historical Context and Discovery

The development of (4-Methoxy-2-nitrophenyl)methanol is closely tied to the broader history of ortho-nitrobenzyl derivatives, which were first recognized for their photochemical properties in the mid-20th century. While the search results do not specify the exact date of discovery for this compound specifically, the compound emerges within the context of research into photolabile protecting groups that began in the 1960s.

The first reported use of photolabile protecting groups in scientific literature was by Barltrop and Schofield in 1962, who used ultraviolet light to release glycine from N-benzylglycine. This pioneering work established the foundation for the development of various ortho-nitrobenzyl derivatives, including this compound, as photocleavable protecting groups.

During the 1970s, researchers like Kaplan and Epstein expanded studies on photolabile protecting groups in biochemical systems, establishing evaluation standards known as the Lester rules or Sheehan criteria for photolabile protecting group performance. These developments paved the way for the synthesis and application of substituted nitrobenzyl compounds including this compound.

The 1980s saw further exploration of nitrobenzyl-based compounds when AT&T Bell Laboratories investigated their use as photoresists, expanding the potential applications of these compounds beyond biochemical systems into materials science and electronics.

Chemical Classification and Significance

This compound is classified as an aromatic alcohol featuring a nitro group and a methoxy substituent on the benzene ring. More specifically, it belongs to the family of ortho-nitrobenzyl compounds that have significant photochemical properties.

The primary significance of this compound lies in its role as a photolabile protecting group (PPG). Photolabile protecting groups are chemical modifications that can be removed with light, offering high degrees of chemoselectivity by allowing researchers to control spatial, temporal, and concentration variables. This property is particularly valuable as it enables multiple applications and orthogonality in systems with multiple protecting groups.

The compound's photochemical properties derive from the presence of the ortho-nitrobenzyl (ONB) group, which can protect a range of functional groups including amines, carboxylic acids, and phosphates. When exposed to light of specific wavelengths, the protection is removed through a photochemical reaction, releasing the protected functional group.

This photocleavable property has made this compound and related compounds valuable in various applications:

- Development of photoresponsive polymer networks and hydrogels

- Creation of photoactivated prodrugs and drug delivery systems

- Production of photocaged bioconjugates for controlled release

- Use in peptide chemistry as a backbone-protective group

- Application in synthetic chemistry for multistep organic syntheses

A particularly noteworthy characteristic of this compound is the effect of the methoxy substituent at the para position, which enhances the photolytic efficiency compared to unsubstituted nitrobenzyl compounds. This improvement makes it particularly useful in applications requiring efficient photocleavage under mild conditions.

The compound demonstrates stability under Boc chemistry conditions, making it compatible with t-butyloxycarbonyl (Boc) protection strategies commonly used in peptide synthesis. This compatibility expands its utility in complex synthetic procedures that require orthogonal protection strategies.

Nomenclature Systems and IUPAC Terminology

This compound can be referred to by several naming systems, reflecting different approaches to chemical nomenclature. The table below summarizes the various names and identifiers for this compound:

| Nomenclature Type | Name/Identifier |

|---|---|

| IUPAC Name | This compound |

| CAS Name | 4-Methoxy-2-nitrobenzenemethanol |

| Common Names | 4-Methoxy-2-nitrobenzyl alcohol |

| CAS Registry Number | 22996-23-2 |

| Molecular Formula | C8H9NO4 |

| Molecular Mass | 183.16 |

| InChI | InChI=1S/C8H9NO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4,10H,5H2,1H3 |

| InChIKey | DDVFIARESYCFKS-UHFFFAOYSA-N |

| SMILES | N(=O)(=O)C1=C(CO)C=CC(OC)=C1 |

| Canonical SMILES | O=N(=O)C1=CC(OC)=CC=C1CO |

The International Union of Pure and Applied Chemistry (IUPAC) name, this compound, follows systematic rules for naming organic compounds. This name is constructed by:

- Identifying the parent hydrocarbon structure (phenyl)

- Numbering the positions of the substituents (4-methoxy, 2-nitro)

- Indicating the methanol group attached to the phenyl ring

Alternative naming conventions include:

- Benzenemethanol, 4-methoxy-2-nitro- (a name style that puts the parent structure first)

- 4-Methoxy-2-nitrobenzyl alcohol (a semi-systematic name that identifies the compound as a benzyl alcohol)

- Benzyl alcohol, 4-methoxy-2-nitro- (another variant that identifies the parent functional group)

The Chemical Abstracts Service (CAS) uses the name 4-Methoxy-2-nitrobenzenemethanol in its registry. This systematic approach emphasizes the benzenemethanol core structure with substituents indicated by their positions.

In chemical informatics, identifiers like InChI (International Chemical Identifier) and SMILES (Simplified Molecular Input Line Entry System) provide standardized representations of the molecular structure that can be understood by computers. These string-based identifiers encode the structural information of the molecule in a way that enables precise identification and searching in chemical databases.

The InChIKey, a hashed version of the full InChI string, serves as a more compact identifier that can be used for web searches and database indexing. For this compound, the InChIKey is DDVFIARESYCFKS-UHFFFAOYSA-N, where the "UHFFFAOYSA" segment indicates that the molecule has no stereochemical features specified.

Properties

IUPAC Name |

(4-methoxy-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVFIARESYCFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404580 | |

| Record name | (4-methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22996-23-2 | |

| Record name | 4-Methoxy-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22996-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactions Analysis

(4-Methoxy-2-nitrophenyl)methanol: undergoes various types of chemical reactions:

Oxidation: The compound can be oxidized to form 4-methoxy-2-nitrobenzoic acid using oxidizing agents like potassium permanganate (KMnO₄).

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in 4-methoxy-2-aminophenylmethanol.

Substitution Reactions: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents under specific conditions.

Common Reagents and Conditions:

Oxidation: KMnO₄, H₂O, heat

Reduction: NaBH₄, LiAlH₄, ethanol

Substitution: Various electrophiles, acidic conditions

Major Products Formed:

4-methoxy-2-nitrobenzoic acid (from oxidation)

4-methoxy-2-aminophenylmethanol (from reduction)

Various substituted derivatives (from substitution reactions)

Scientific Research Applications

Medicinal Chemistry

Antibacterial Properties

Recent studies have highlighted the potential of (4-Methoxy-2-nitrophenyl)methanol as an inhibitor of PqsD, an enzyme involved in bacterial quorum sensing, particularly in Pseudomonas aeruginosa. This enzyme plays a crucial role in the biosynthesis of signaling molecules that facilitate bacterial communication and biofilm formation. Compounds derived from the (2-nitrophenyl)methanol scaffold, including this compound, have shown promise as anti-biofilm agents and may serve as new antibacterial agents with reduced risk of developing resistance compared to traditional antibiotics .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to optimize the biological activity of this compound derivatives. Modifications to the methanol moiety and variations in substituents on the nitrophenyl ring have been explored to enhance binding affinity and inhibitory effects against PqsD. The findings suggest that specific structural modifications can significantly influence the compound's biological efficacy .

Organic Synthesis

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common approaches include functionalization of existing phenolic compounds or direct synthesis from simpler precursors under controlled conditions. For instance, microwave-assisted synthesis has been employed to improve yields and reaction times compared to traditional methods .

Reactivity and Functionalization

The presence of the methoxy and nitro groups contributes to the compound's reactivity, making it suitable for further functionalization in organic synthesis. Its ability to engage in hydrogen bonding and π–π stacking interactions can be exploited for designing more complex molecules or materials with specific properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methoxybenzyl alcohol | Methoxy group on benzyl alcohol | Commonly used in organic synthesis |

| 2-Nitrophenylmethanol | Nitro group at ortho position | Exhibits different biological activity |

| 4-Nitrobenzyl alcohol | Nitro group at para position | Used in dye synthesis |

| 3-Methoxy-2-nitrophenol | Methoxy and nitro groups on phenol | Potential antioxidant properties |

This table illustrates how this compound's specific substitution pattern influences its reactivity and biological activity, distinguishing it from other compounds.

Case Studies

Several case studies have documented the applications of this compound:

- Inhibition Studies : Research has demonstrated that derivatives based on this scaffold effectively inhibit PqsD activity, leading to decreased biofilm formation in Pseudomonas aeruginosa. In vitro assays have shown significant reductions in biofilm biomass when treated with these compounds .

- Toxicity Assessments : Ames tests conducted on related compounds have indicated low mutagenic risk, supporting their potential use as safe antibacterial agents .

Mechanism of Action

The mechanism by which (4-Methoxy-2-nitrophenyl)methanol exerts its effects involves its interaction with molecular targets and pathways:

Molecular Targets: The nitro group can interact with various enzymes and receptors, influencing biological processes.

Pathways Involved: The compound may modulate signaling pathways related to inflammation and pain, making it a candidate for therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position Effects: Ortho vs. Para Nitro

(4-Nitrophenyl)methanol (4-nitrobenzyl alcohol, I) differs from the target compound by having a nitro group at the para-position (C4) instead of ortho (C2). This positional change significantly alters molecular geometry and intermolecular interactions:

- Crystal Packing: In I, the nitro group lies nearly coplanar with the benzene ring (rotation: 0.44°), while the hydroxymethyl group deviates (torsion angle: 16.73°), forming ribbons via O–H⋯O and C–H⋯O bonds . In contrast, the ortho-nitro group in (4-methoxy-2-nitrophenyl)methanol likely increases steric hindrance, reducing planarity and altering hydrogen-bonding networks.

- Reactivity : The ortho-nitro group in the target compound enhances electrophilic substitution at the para-position to the methoxy group, whereas I favors reactivity at the meta-position due to nitro’s strong meta-directing effect .

Functional Group Variations: Alcohol vs. Amide

N-(4-Methoxy-2-nitrophenyl)acetamide (II ) replaces the hydroxymethyl group with an acetamide (–NHCOCH₃). This substitution impacts solubility and bioactivity:

- Solubility : II exhibits lower polarity than the target alcohol, favoring organic solvents (e.g., CH₂Cl₂) during synthesis .

- Bioactivity : Amide derivatives like II are precursors to sulfonamides with antibacterial and anti-inflammatory properties, whereas the alcohol group in the target compound facilitates esterification or oxidation reactions .

Halogen Substitution: Fluorine Incorporation

(4-Fluoro-5-methoxy-2-nitrophenyl)methanol (III) introduces a fluorine atom at C4, adjacent to the methoxy group. Fluorine’s electronegativity modifies electronic effects:

- Crystallinity : Fluorine’s small size and strong C–F bonds may improve crystal stability, as seen in fluorinated pharmaceuticals .

Ring Modifications: Heterocyclic Derivatives

[5-(4-Methoxy-3-nitrophenyl)furan-2-yl]methanol (IV) replaces the benzene ring with a furan moiety. This alteration impacts conjugation and solubility:

- Conjugation : The furan oxygen enhances π-electron density, shifting UV-Vis absorption maxima compared to purely aromatic analogs .

- Applications : Furan derivatives are valued in materials science for their photoluminescent properties .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

*Yield for precursor synthesis .

Biological Activity

(4-Methoxy-2-nitrophenyl)methanol is an organic compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. With the molecular formula C₈H₉NO₄ and a molecular weight of approximately 183.16 g/mol, this compound features a methanol group attached to a phenyl ring, which is further substituted with a methoxy group and a nitro group at the para and meta positions, respectively. The unique structure contributes to its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound has several biological activities:

- Antibacterial Properties : It has been studied for its potential as an antibacterial agent, particularly as an inhibitor of PqsD, an enzyme involved in bacterial quorum sensing. This suggests applications in developing new antibacterial drugs.

- Interaction with Biological Targets : The compound interacts with biological targets through hydrogen bonding and π–π stacking interactions due to its aromatic structure. These interactions are crucial for its inhibitory effects on enzymes like PqsD.

The mechanism of action for this compound involves:

- Enzyme Inhibition : By inhibiting PqsD, this compound disrupts bacterial communication systems, potentially leading to reduced virulence in pathogenic bacteria.

- Hydrogen Bonding : The presence of the methoxy and nitro groups allows for diverse interactions that enhance its biological activity.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique properties of compounds related to this compound:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Methoxybenzyl alcohol | Methoxy group on benzyl alcohol | Commonly used in organic synthesis |

| 2-Nitrophenylmethanol | Nitro group at ortho position | Exhibits different biological activity |

| 4-Nitrobenzyl alcohol | Nitro group at para position | Used in dye synthesis |

| 3-Methoxy-2-nitrophenol | Methoxy and nitro groups on phenol | Potential antioxidant properties |

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antinociceptive Activity : A study investigated the local antinociceptive effect of N-(4-methoxy-2-nitrophenyl)hexadecanamide, a derivative of this compound, using the rat formalin test. The findings suggested significant pain relief effects .

- Inhibition of Quorum Sensing : Research demonstrated that this compound exhibits significant inhibition of PqsD activity, highlighting its potential as a therapeutic agent against bacterial infections.

- Metal-Free Annulation Reactions : This compound serves as a precursor in various synthetic pathways, showcasing its versatility in organic synthesis while maintaining biological activity .

Preparation Methods

Continuous Flow Nitration and Hydrolysis Approach

A recent patent describes a continuous flow synthesis method for 4-methoxy-2-nitroaniline, a close precursor to (4-Methoxy-2-nitrophenyl)methanol, which can be adapted for the target compound by further reduction of the amino group to the corresponding alcohol.

-

- Reactants pumped through continuous flow reactors at 25 °C for 10 minutes or 30 seconds depending on scale.

- Use of metering pumps to control flow rates precisely (e.g., 35 mL/min to 700 mL/min).

- Formation of 4-methoxy-2-nitroacetanilide intermediate.

-

- Conducted at 40 °C for 40 minutes or 2 minutes.

- Produces 4-methoxy-2-nitroaniline with high purity (99% by HPLC).

-

- Stirring at 0 °C for 1 hour, filtration, and recrystallization using isopropanol.

- Overall yield approximately 85-86%.

This method emphasizes precise temperature and flow control to optimize yield and purity, which is crucial for sensitive nitroaromatic compounds.

| Step | Conditions | Flow Rate | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Nitration | Continuous flow reactor | 35-700 mL/min | 25 °C | 30 s-10 min | - | - |

| Hydrolysis | Continuous flow reactor | 65 mL/min - 1.2 L/min | 40 °C | 2-40 min | - | - |

| Post-treatment | Stirring, filtration, recrystallization | - | 0 °C | 1 h | 85-86 | 99 |

Note: This process yields 4-methoxy-2-nitroaniline, which can be further reduced to the corresponding alcohol.

Stepwise Nitration, Protection, and Deprotection Strategy

Another approach, although focused on 4-fluoro-2-methoxy-5-nitroaniline, provides insights applicable to this compound synthesis by analogy:

- Protection of amino group as acetamide to prevent side reactions during nitration.

- Nitration using fuming nitric acid and sulfuric acid at low temperature (0-5 °C) to achieve regioselectivity.

- Deprotection under reflux with hydrochloric acid to yield the nitroaniline.

- Hydrogenation using Raney Nickel catalyst under hydrogen atmosphere to reduce nitro groups to amines or further to alcohols.

This method involves careful temperature control and stepwise functional group transformations to achieve high yield and purity.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Protection (Acetylation) | Acetic anhydride, acetic acid | 25-90 °C | 3-5 hrs | High |

| Nitration | Fuming nitric acid, sulfuric acid | 0-5 °C | 1-2 hrs | 78.3 |

| Deprotection | Hydrochloric acid, reflux | Reflux | 3-5 hrs | - |

| Reduction (Hydrogenation) | Raney Ni, hydrogen gas, methanol, 25-30 °C | 8-10 hrs | 98 |

This sequence can be adapted to prepare this compound by substituting the reduction step to favor alcohol formation.

Methylation and Oxidation Route from Hydroxy-Nitrobenzaldehydes

A third method involves starting from hydroxy-substituted nitrobenzaldehydes, followed by methylation and oxidation steps:

- Nitration of 3-alkoxy-4-acetoxybenzaldehyde to obtain 4-formyl-2-alkoxy-3-nitrophenyl acetate.

- Deacetylation and methylation using methylating agents such as dimethyl sulfate or methyl iodide at 35-55 °C.

- Oxidation under alkaline conditions to convert aldehyde to carboxylic acid derivatives.

- Final dealkylation and recrystallization to yield the target compound.

This method stresses the use of selective methylation reagents and controlled temperature to avoid overreaction or side products.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Nitration | Concentrated or fuming nitric acid, DCM solvent | Room temp | Variable | Selective nitration |

| Methylation | Dimethyl sulfate, methyl iodide, etc. | 35-55 °C | Heated | Sealed pressure kettle if halides used |

| Oxidation | Alkaline oxidizing agent | Alkaline | - | Converts aldehyde to acid |

| Dealkylation | Recrystallization | - | - | Purification step |

Comparative Summary of Preparation Methods

Research Findings and Notes

- Continuous flow reactors improve safety and control in nitration steps, reducing side reactions and improving yield.

- Protection of amino groups during nitration prevents over-nitration and unwanted side products.

- Methylation reagents must be chosen carefully to avoid excessive pressure or hazardous conditions; sealed pressure vessels are recommended when using methyl halides.

- Hydrogenation with Raney Nickel is effective for reducing nitro groups to amines; further reduction to alcohols requires modified conditions or alternative reducing agents.

- Temperature control is critical throughout all steps to maintain selectivity and avoid decomposition.

- Purification commonly involves recrystallization from isopropanol or petroleum ether to achieve >99% purity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Methoxy-2-nitrophenyl)methanol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via selective nitration and methoxylation of benzyl alcohol derivatives. For example, nitration of 4-methoxybenzyl alcohol under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) yields the nitro-substituted product. Purification via column chromatography (hexane:ethyl acetate, 7:3) and recrystallization from ethanol improves purity . Key parameters include temperature control to avoid over-nitration and solvent selection to minimize byproducts.

Q. How can the molecular structure of this compound be validated using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis reveals bond distances (e.g., C–O, N–O) and torsion angles, confirming substituent orientation. For example, the nitro group’s planarity with the benzene ring and the hydroxymethyl group’s out-of-plane rotation (~16.7°) can be quantified .

- NMR spectroscopy : H NMR peaks at δ 8.2–8.4 ppm (aromatic protons), δ 4.6–4.8 ppm (hydroxymethyl), and δ 3.8–4.0 ppm (methoxy) confirm structural assignments. C NMR distinguishes between nitro (C–NO₂ ~148 ppm) and methoxy (C–OCH₃ ~56 ppm) carbons .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Store at 0–6°C in airtight containers to prevent degradation. Waste disposal requires neutralization (e.g., with dilute NaOH) before incineration. Acute toxicity data (e.g., LD₅₀ in rodents) should guide risk assessments .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallographic packing of this compound?

- Methodological Answer : X-ray diffraction reveals O–H···O hydrogen bonds (2.6–2.8 Å) between the hydroxymethyl and nitro groups, forming 1D chains. Parallel-displaced π-stacking (offset ~1.4–1.7 Å) between aromatic rings creates 2D layers. These interactions are analyzed using SHELXL refinement software, with residual electron density maps validating hydrogen-bond geometries .

Q. What computational methods are suitable for modeling the electronic properties of this compound, and how do they correlate with experimental data?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict frontier molecular orbitals (HOMO/LUMO) and electrostatic potential surfaces. Compare computed bond lengths (e.g., N–O: ~1.23 Å) and vibrational frequencies (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹) with experimental IR and crystallographic data to validate models .

Q. How can contradictory data from HPLC and GC-MS analyses of this compound degradation products be resolved?

- Methodological Answer :

- HPLC : Use a C18 column (MeCN:H₂O, 60:40) to separate polar degradation products (e.g., nitroso derivatives).

- GC-MS : Derivatize hydroxyl groups (e.g., silylation) to improve volatility. Cross-validate peaks using retention indices and mass fragmentation patterns (e.g., m/z 181 for methoxy loss). Discrepancies may arise from thermal decomposition during GC; confirm via tandem MS (LC-MS/MS) .

Q. What strategies optimize the regioselective functionalization of this compound for pharmaceutical intermediate synthesis?

- Methodological Answer :

- Protection/deprotection : Protect the hydroxymethyl group as a silyl ether (e.g., TBSCl) to direct electrophilic substitution (e.g., bromination) to the nitro-adjacent position.

- Catalysis : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling at the methoxy-para position. Monitor regioselectivity via H NMR coupling constants and NOE correlations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.